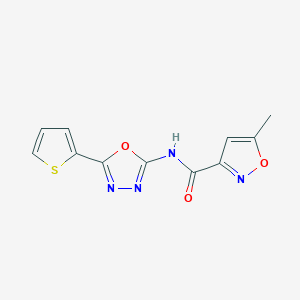

![molecular formula C17H21ClF6N2O4 B2868126 4-[2-[[2,5-Bis[2,2,2-trifluoroethoxy]benzoyl]amino)ethyl]-1,4-oxazinan-4-ium chloride CAS No. 317833-13-9](/img/structure/B2868126.png)

4-[2-[[2,5-Bis[2,2,2-trifluoroethoxy]benzoyl]amino)ethyl]-1,4-oxazinan-4-ium chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

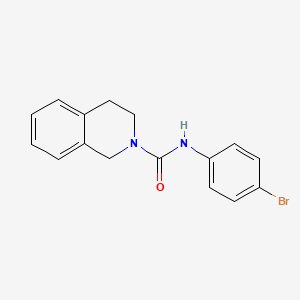

The compound is a complex organic molecule. It contains a benzoyl group which is substituted with bis(2,2,2-trifluoroethoxy) groups . This structure is similar to N-[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]-N’-(4-methoxyphenyl)urea .

Molecular Structure Analysis

The molecular structure of the compound seems to be complex due to the presence of multiple functional groups. The compound contains a benzoyl group substituted with bis(2,2,2-trifluoroethoxy) groups .Wissenschaftliche Forschungsanwendungen

Antioxidant Capacity Assays and Reaction Pathways

Studies have delved into the mechanisms underlying antioxidant capacity assays, such as the ABTS/PP decolorization assay. Such assays are crucial for evaluating the antioxidant potential of compounds, including those with complex structures similar to 4-[2-[[2,5-Bis[2,2,2-trifluoroethoxy]benzoyl]amino)ethyl]-1,4-oxazinan-4-ium chloride. The elucidation of reaction pathways offers insights into how such compounds could interact with radicals, potentially forming adducts or undergoing oxidation without coupling. This knowledge is vital for assessing the antioxidant capabilities of new compounds (Ilyasov et al., 2020).

Antineoplastic Agent Development

The discovery and investigation of compounds with potential as antineoplastic agents highlight the significance of novel structures in cancer treatment. Compounds exhibiting selective toxicity towards tumor cells and modulating multi-drug resistance demonstrate the therapeutic potential of novel chemical entities. Such research underscores the importance of structure-activity relationships and the development of delivery systems for candidate antineoplastic drugs (Hossain et al., 2020).

Heterocyclic Compounds and Biological Significance

Heterocyclic compounds, including triazines and their analogs, possess a wide spectrum of biological activities, such as antibacterial, antifungal, anti-cancer, and antimalarial properties. The exploration of heterocyclic compounds bearing specific scaffolds, like triazine, provides a foundation for developing future drugs with enhanced pharmacological profiles. Such studies are pertinent for understanding the utility of complex heterocyclic structures in drug discovery and development (Verma et al., 2019).

Wirkmechanismus

Target of Action

The primary targets of this compound are α-amylase and α-glucosidase enzymes . These enzymes play a crucial role in the breakdown of carbohydrates into glucose, thus influencing blood sugar levels.

Mode of Action

The compound interacts with its targets by inhibiting their activity . This inhibition prevents the breakdown of carbohydrates into glucose, thereby reducing the rise in blood sugar levels after a meal.

Biochemical Pathways

The affected pathway is the carbohydrate digestion pathway . By inhibiting α-amylase and α-glucosidase, the compound disrupts this pathway, leading to a decrease in the rate of carbohydrate digestion. This results in a slower and more controlled release of glucose into the bloodstream .

Result of Action

The molecular effect of the compound’s action is the inhibition of α-amylase and α-glucosidase activity, leading to a decrease in the rate of carbohydrate digestion . On a cellular level, this can result in a reduction in postprandial hyperglycemia (high blood sugar levels after meals), which is beneficial for managing diabetes.

Eigenschaften

IUPAC Name |

N-(2-morpholin-4-ylethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20F6N2O4.ClH/c18-16(19,20)10-28-12-1-2-14(29-11-17(21,22)23)13(9-12)15(26)24-3-4-25-5-7-27-8-6-25;/h1-2,9H,3-8,10-11H2,(H,24,26);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSFVIRRYBMPQFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClF6N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[3-(Benzenesulfonyl)-6-chloroquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2868047.png)

![(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-chlorothiophen-2-yl)methanone](/img/structure/B2868048.png)

![1-(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-methylpropan-1-one](/img/structure/B2868055.png)

![3-amino-N-(3-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2868060.png)

![2-chloro-N-{3-[methyl(phenyl)sulfamoyl]phenyl}acetamide](/img/structure/B2868063.png)

![2-Bromo-1-[3-nitro-5-(trifluoromethyl)phenyl]ethanone](/img/structure/B2868065.png)

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-(4-chlorophenyl)cyclopentanecarboxamide](/img/structure/B2868066.png)